

# Application Note: Analytical & Functional Quantification of Disodium Uridine 5'-Diphosphate (UDP-Na<sub>2</sub>)

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## Compound of Interest

Compound Name: *Disodium uridine 5'-diphosphate*

CAS No.: 27821-45-0

Cat. No.: B1662347

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## Abstract & Introduction

Uridine 5'-diphosphate (UDP) is a critical nucleotide diphosphate serving as a potent agonist for P2Y<sub>6</sub> receptors and a fundamental product in glycosyltransferase reactions. In drug development, the disodium salt form (UDP-Na<sub>2</sub>) is preferred for its enhanced solubility and stability. However, the hygroscopic nature of the salt and its susceptibility to hydrolysis (degrading to UMP) necessitates rigorous quality control.

This guide provides two distinct, self-validating protocols:

- Ion-Pair Reversed-Phase HPLC (IP-RP-HPLC): The gold standard for chemical purity and impurity profiling (separating UTP, UDP, and UMP).
- Enzymatic Coupled Assay: A functional method for quantifying biologically active UDP in complex matrices.

## Chemical Identity & Handling

- Compound: Uridine 5'-diphosphate disodium salt (UDP-Na<sub>2</sub>)[1]
- CAS Number: 27821-45-0 (Disodium salt)
- Molecular Weight: 448.12 g/mol (Anhydrous basis); Note: Commercial forms are often hydrates (e.g.,  
  
).
- Absorbance Max (  
  
): 262 nm (at pH 7.0).[2]
- Extinction Coefficient (  
  
): 10.0 mM  
  
cm  
  
(10,000 M  
  
cm  
  
) at 262 nm.[3]



*Bench Note: UDP is stable at -20°C. Avoid repeated freeze-thaw cycles. Aqueous solutions should be kept on ice and used within 24 hours to prevent hydrolysis of the pyrophosphate bond.*

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## Protocol A: Ion-Pair Reversed-Phase HPLC (IP-RP-HPLC)[4]

### Principle

Standard C18 columns do not retain polar nucleotides like UDP well. This protocol uses Tetrabutylammonium Hydrogen Sulfate (TBAHS) as an ion-pairing agent. The lipophilic tetrabutylammonium cation pairs with the anionic phosphate groups of UDP, allowing the complex to be retained and resolved on a hydrophobic C18 stationary phase.

## Reagents & Equipment[5]

- Column: C18 (ODS) Column, 5  $\mu\text{m}$ , 4.6 x 250 mm (e.g., Agilent Zorbax or Waters Symmetry).
- Mobile Phase A: 10 mM TBAHS + 10 mM Potassium Phosphate Buffer (pH 6.0).
- Mobile Phase B: Acetonitrile (HPLC Grade).
- Detection: UV at 262 nm.[2]
- Flow Rate: 1.0 mL/min.
- Temperature: 25°C.

## Gradient Profile

Time (min)	Mobile Phase A (%)	Mobile Phase B (%)	Event
0.0	98	2	Equilibration
15.0	80	20	Linear Gradient
20.0	80	20	Isocratic Hold
21.0	98	2	Re-equilibration
30.0	98	2	Stop

## Workflow Diagram



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Figure 1: Workflow for Ion-Pair Reversed-Phase HPLC analysis of UDP.

## System Suitability (Self-Validation)

Before running samples, inject a standard mixture containing UMP, UDP, and UTP.

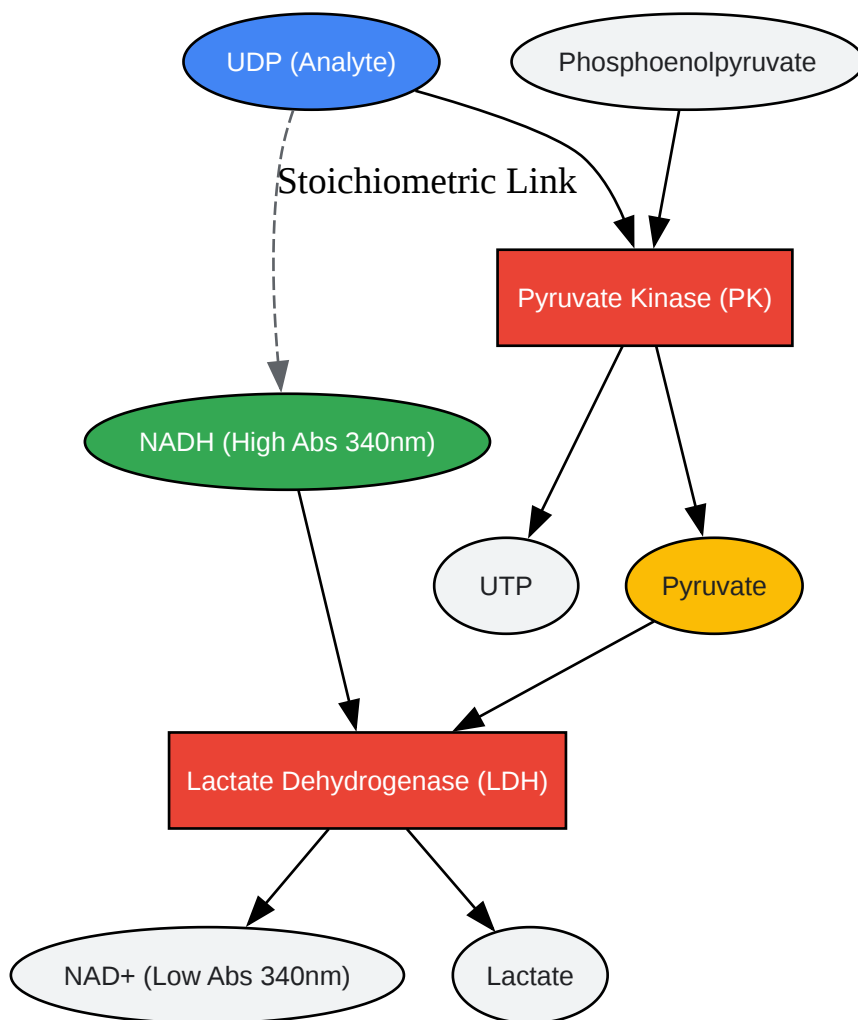
- Resolution (  $R_s$  ): > 1.5 between UDP and UTP.
- Tailing Factor (  $T_f$  ): 0.8 – 1.2 for the UDP peak.
- Retention Order: UMP (elutes first) < UDP < UTP (elutes last due to higher negative charge interacting more strongly with TBAHS).

## Protocol B: Enzymatic Coupled Assay (Functional) Principle

This assay is ideal for biological contexts (e.g., glycosyltransferase activity). It links UDP formation to NADH oxidation.

- Step 1: Pyruvate Kinase (PK) transfers a phosphate from Phosphoenolpyruvate (PEP) to UDP, forming UTP and Pyruvate.
- Step 2: Lactate Dehydrogenase (LDH) reduces Pyruvate to Lactate, oxidizing NADH to NAD<sup>+</sup>.
- Signal: The decrease in Absorbance at 340 nm is stoichiometric to the amount of UDP present.

## Reaction Pathway



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Figure 2: Coupled enzymatic cascade linking UDP concentration to NADH oxidation.

## Procedure

- Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl<sub>2</sub>, 100 mM KCl.
- Master Mix: Add PEP (1 mM), NADH (0.3 mM), PK (5 U/mL), and LDH (5 U/mL) to the buffer.
- Blank: Measure absorbance at 340 nm ( ) of the Master Mix.
- Reaction: Add UDP sample. Incubate at 25°C for 10–15 minutes.

- Measurement: Measure final absorbance ( ).

## Calculation

- = Path length (cm)

## References

- Sigma-Aldrich. Uridine 5'-diphosphate disodium salt hydrate Product Specification. (Accessed 2026).[4] [Link](#)
- Sunden, M., et al. (2023).[5] "Enzymatic assay for UDP-GlcNAc and its application in the parallel assessment of substrate availability and protein O-GlcNAcylation." Cell Reports Methods, 3(7). [Link](#)
- Bitesize Bio. (2025).[6] "How to Separate Nucleotides Using Ion-paired Reverse Phase HPLC." [Link](#)
- DrugFuture. Uridine 5'-Diphosphate Chemical Monograph. [Link](#)

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## Sources

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- 2. Uridine 5'-Diphosphate [[drugfuture.com](https://drugfuture.com)]
- 3. Proton Transfer from C-6 of Uridine 5'-Monophosphate Catalyzed by Orotidine 5'-Monophosphate Decarboxylase: Formation and Stability of a Vinyl Carbanion Intermediate and the Effect of a 5-Fluoro Substituent - PMC [[pmc.ncbi.nlm.nih.gov](https://pmc.ncbi.nlm.nih.gov)]
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